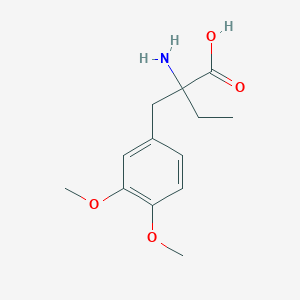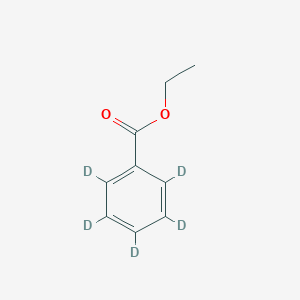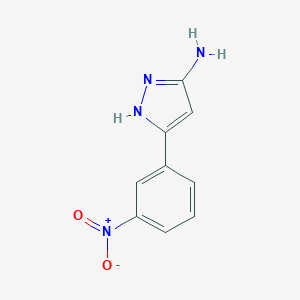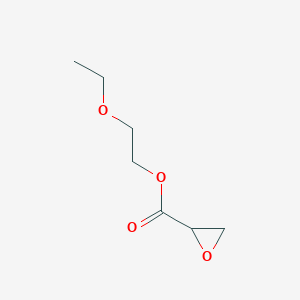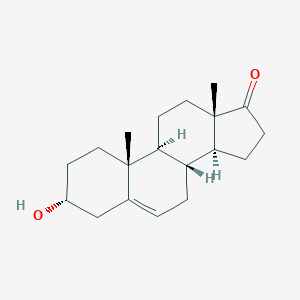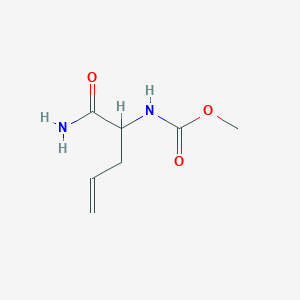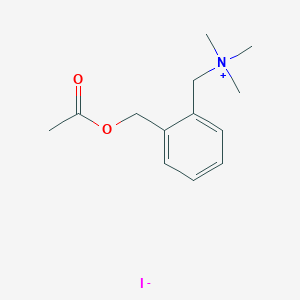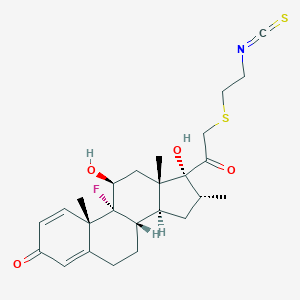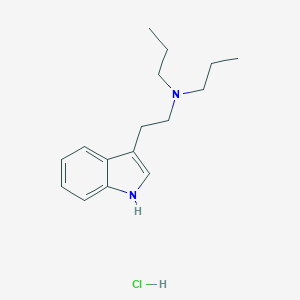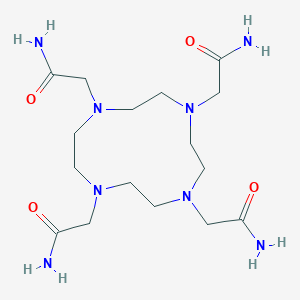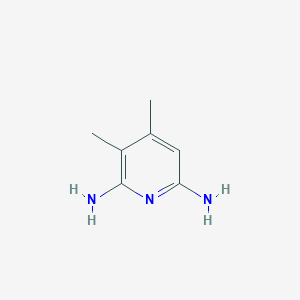
3,4-Dimethylpyridine-2,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethylpyridine-2,6-diamine, also known as 2,6-DMPDA, is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. This compound has shown to have potential applications in various fields such as medicine, agriculture, and materials science.
Mécanisme D'action
The mechanism of action of 3,4-Dimethylpyridine-2,6-diamine is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways in cells. In cancer cells, it has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In plants, it has been shown to regulate the expression of genes involved in plant growth and development.
Effets Biochimiques Et Physiologiques
Studies have shown that 3,4-Dimethylpyridine-2,6-diamine has low toxicity and is well-tolerated by cells and organisms. It has been shown to have antioxidant properties and can protect cells from oxidative stress. It has also been shown to have anti-inflammatory effects and can reduce inflammation in cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,4-Dimethylpyridine-2,6-diamine in lab experiments is its low toxicity and high solubility in water, which makes it easy to work with. However, one limitation is its limited availability and high cost, which can make it difficult to use in large-scale experiments.
Orientations Futures
There are several future directions for research on 3,4-Dimethylpyridine-2,6-diamine. One direction is to further investigate its potential applications in medicine, particularly in cancer treatment. Another direction is to explore its potential use as a plant growth regulator and to develop new materials using 3,4-Dimethylpyridine-2,6-diamine as a building block. Additionally, more research is needed to fully understand its mechanism of action and to optimize its synthesis methods for large-scale production.
Méthodes De Synthèse
The synthesis of 3,4-Dimethylpyridine-2,6-diamine can be achieved through several methods, including the reaction of 2,6-dichloropyridine with dimethylamine in the presence of a base. Another method involves the reaction of 2,6-dichloropyridine with dimethylamine hydrochloride in the presence of a base.
Applications De Recherche Scientifique
3,4-Dimethylpyridine-2,6-diamine has been extensively studied for its potential applications in various fields. In medicine, it has shown to have anti-tumor activity and can be used as a potential drug candidate for cancer treatment. In agriculture, it has been used as a plant growth regulator to improve crop yield. In materials science, it has been used as a building block for the synthesis of new materials with unique properties.
Propriétés
IUPAC Name |
3,4-dimethylpyridine-2,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-4-3-6(8)10-7(9)5(4)2/h3H,1-2H3,(H4,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHVWLRDWAZQIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethylpyridine-2,6-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

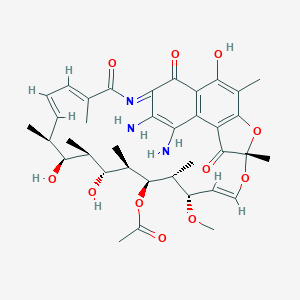
![[2,5-Dihexoxy-4-(hydroxymethyl)phenyl]methanol](/img/structure/B141739.png)
